molecular formula C26H17ClF3N3O2 B10925295 (2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B10925295
M. Wt: 495.9 g/mol
InChI Key: QFRZQMMYVOLNOQ-LICLKQGHSA-N
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Description

(E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and benzyl groups, along with a cyano and propenamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzyl group through a benzylation reaction. The cyano and propenamide groups are then introduced via a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the E-isomer through a selective isomerization process under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with similar structural features.

    Trichloroethylene: Another organochlorine compound used as a solvent.

    Dichloromethane: A chlorinated solvent with applications in organic synthesis.

Uniqueness

(E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H17ClF3N3O2

Molecular Weight

495.9 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenylmethoxy-1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C26H17ClF3N3O2/c27-22-8-6-19(26(28,29)30)11-24(22)33-25(34)17(13-31)10-18-14-32-23-9-7-20(12-21(18)23)35-15-16-4-2-1-3-5-16/h1-12,14,32H,15H2,(H,33,34)/b17-10+

InChI Key

QFRZQMMYVOLNOQ-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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